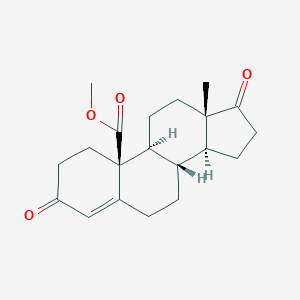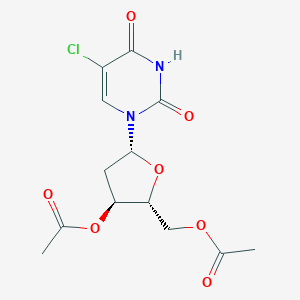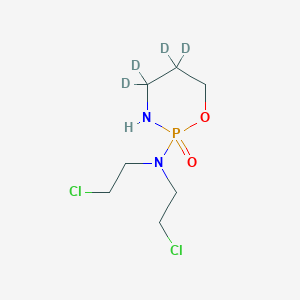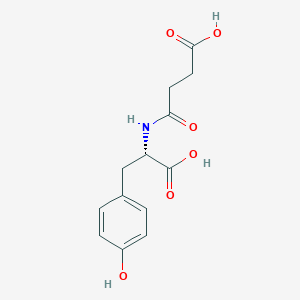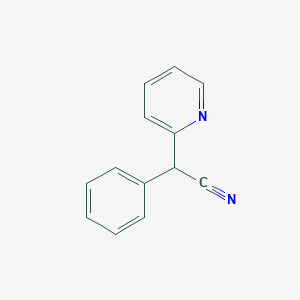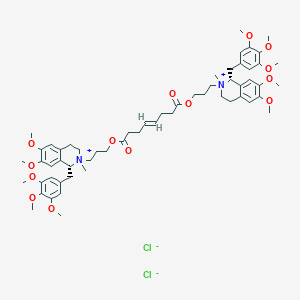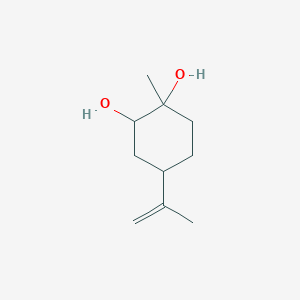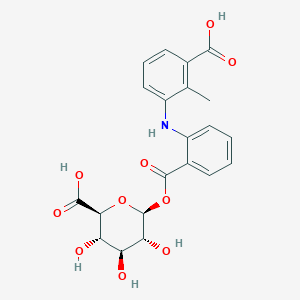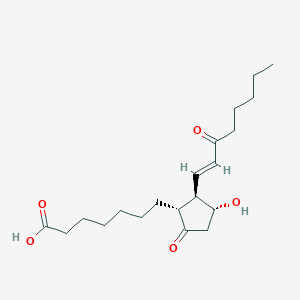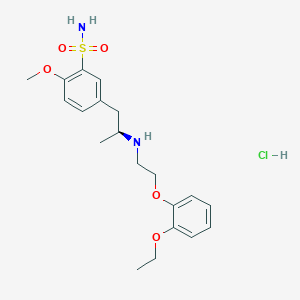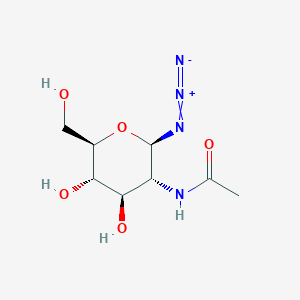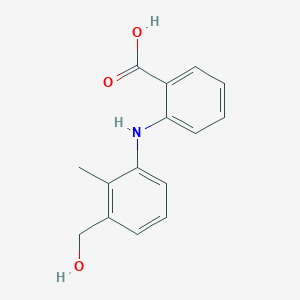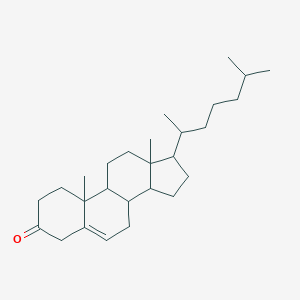
セファエリン
概要
説明
Cephaeline is an alkaloid found in the roots of the plant Cephaelis ipecacuanha, commonly known as ipecac. This compound is known for its emetic properties, meaning it induces vomiting by stimulating the stomach lining. Cephaeline is chemically related to emetine, another alkaloid found in the same plant .
科学的研究の応用
Cephaeline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on cellular processes and interactions with biomolecules.
Medicine: Historically used in the treatment of amoebiasis and as an emetic in cases of poisoning. .
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry
作用機序
Target of Action
Cephaeline, an alkaloid found in various plant species, primarily targets the E-tRNA binding site on the small subunit of the eukaryotic ribosome . It also inhibits the cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4 . Additionally, it has been identified to target the Serotonin 4 (5-HT4) receptor .
Mode of Action
Cephaeline interacts with its targets in a specific manner. Similar to emetine, another alkaloid, cephaeline forms a stacking interaction with G889 of 18S rRNA and L132 of the protein uS11 . This interaction disrupts the normal functioning of the ribosome, leading to changes in protein synthesis.
Biochemical Pathways
Furthermore, its inhibition of CYP isoforms can affect drug metabolism pathways .
Pharmacokinetics
Cephaeline exhibits certain ADME (Absorption, Distribution, Metabolism, Excretion) properties. After oral administration, the maximum plasma radioactivity levels of cephaeline were reached at 2.00-3.33 hours . The compound was distributed maximally in most tissues at 24 hours, with tissue radioactivity levels decreasing at a substantially slower rate than that observed in plasma . The cumulative biliary and urinary excretion of radioactivity was 57.5% and 16.5% of the dose, respectively .
Result of Action
The molecular and cellular effects of cephaeline’s action are diverse. Its interaction with the ribosome can lead to the disruption of protein synthesis, affecting cellular functions. Additionally, cephaeline has been shown to reduce Zika virus (ZIKV) NS1 protein expression in HEK293 cells .
Action Environment
The action of cephaeline can be influenced by various environmental factors. For instance, the absorption, distribution, metabolism, and excretion of cephaeline can be affected by factors such as the pH of the stomach and the presence of other compounds . .
生化学分析
Biochemical Properties
Cephaeline interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit the cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4 in vitro . These enzymes play a crucial role in drug metabolism and bioactivation, and their inhibition can affect the pharmacokinetics of co-administered drugs .
Cellular Effects
Cephaeline has shown promising anti-cancer activity, particularly against lung cancer . It has been found to reduce Zika virus (ZIKV) NS1 protein expression in HEK293 cells and reduce viral titer in ZIKV-infected SNB-19 cells . It also affects the viability of mucoepidermoid carcinoma (MEC) cells, inhibiting tumor growth and cellular migration potential .
Molecular Mechanism
Cephaeline exerts its effects at the molecular level through various mechanisms. It has been found to bind to the E-tRNA binding site on the small subunit of the eukaryotic ribosome . It also disrupts RNA G-quadruplexes, resulting in the inhibition of G-quadruplex-dependent alternative splicing .
Temporal Effects in Laboratory Settings
Cephaeline’s effects over time in laboratory settings have been observed in studies involving alternative splicing. A single administration of cephaeline resulted in reduced viability of MEC cells along with the halt on tumor growth and cellular migration potential .
Metabolic Pathways
Cephaeline is metabolized in the liver, where it undergoes O-demethylation to form cephaeline and 9-O-demethylemetine . This metabolic pathway involves the action of CYP3A4 and CYP2D6 enzymes .
準備方法
Synthetic Routes and Reaction Conditions: Cephaeline can be extracted from the roots of Cephaelis ipecacuanha through a series of extraction and purification steps. The process typically involves:
Extraction: The roots are dried and powdered, then subjected to solvent extraction using ethanol or methanol.
Purification: The extract is then purified using techniques such as partition chromatography, which separates cephaeline from other alkaloids based on their solubility and affinity for the solvent
Industrial Production Methods: In industrial settings, cephaeline is often produced alongside emetine. The process involves:
Extraction: Using solvents like ethanol to extract the alkaloids from the plant material.
Separation: Employing chromatographic techniques to separate cephaeline from other compounds.
Purification: Further purification steps, such as recrystallization, to achieve high purity levels.
化学反応の分析
Types of Reactions: Cephaeline undergoes various chemical reactions, including:
Oxidation: Cephaeline can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: Cephaeline can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, are employed.
Major Products:
Oxidation: Produces metabolites like 9-O-demethylemetine and 10-O-demethylemetine.
Reduction: Yields reduced derivatives of cephaeline.
Substitution: Results in substituted cephaeline compounds.
類似化合物との比較
Emetine: Chemically similar to cephaeline, also found in Cephaelis ipecacuanha. Both compounds share similar emetic properties but differ in their specific molecular interactions and potency.
Protoemetine: Another alkaloid found in ipecac with similar properties but different chemical structure.
O-Methylpsychotrine: A decomposition product of emetine, also related to cephaeline
Uniqueness: Cephaeline is unique due to its specific binding interactions with the ribosome and its potent emetic properties. Its ability to inhibit protein synthesis at the ribosomal level distinguishes it from other similar compounds .
特性
IUPAC Name |
(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGZHCFJNDAHEN-OZEXIGSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016520 | |
| Record name | Cephaeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-17-0, 5853-29-2 | |
| Record name | (-)-Cephaeline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cephaeline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephaeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cephaeline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cephaeline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHAELINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA971541A1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


